methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate
Overview
Description
5-Formyl-3-(2,2,2-trifluoroacetylamino)thiophene-2-carboxylic acid methyl ester is a derivative of thiophene . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of some pertinent biological compounds based-thiophene can be found in the literature .Physical and Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Heck Reaction Synthesis : The compound was used in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters through the Heck reaction, demonstrating its utility in the formation of complex heterocyclic compounds (Ture et al., 2011).
Thiophene Functionalization : It served as a synthetic equivalent for various long-chain esters with remote hydroxyl and carboxyl groups in electrophilic reactions promoted by samarium diiodide, leading to the creation of compounds with potential medicinal applications (Yang et al., 2000).
Heterocyclic Analogs Synthesis : Utilized in the formation of methyl 4,11-dimethoxyanthra[2,3-b]thiophene-5,10-dione-2-carboxylate, showcasing its role in the synthesis of novel heterocyclic compounds with potential biological activities (Shchekotikhin et al., 2007).
Cationic Species Formation in Aminothiophenes : The compound's derivatives showed unique protonation properties at specific thiophene nucleus positions, which is crucial for understanding electrophilic substitution mechanisms in N,N-disubstituted 2-aminothiophenes (Heichert & Hartmann, 2021).
Novel Pyrrolo[2,1-b]thiazoles Synthesis : Its derivatives were used in preparing pyrrolo[2,1-b]thiazoles, indicating its significance in synthesizing complex molecules with potential pharmacological uses (Tverdokhlebov et al., 2003).
Copper-facilitated Suzuki-Miyaura Coupling : Demonstrated its role in a novel technique for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, illustrating its utility in advanced synthetic chemistry processes (Hergert et al., 2018).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
Properties
IUPAC Name |
methyl 5-formyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4S/c1-17-7(15)6-5(2-4(3-14)18-6)13-8(16)9(10,11)12/h2-3H,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJJBYNPENUHBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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